(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZDOBXDCNVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Br)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using NBS in Acetic Acid
In a representative procedure, 2,6-dimethoxypyridine is dissolved in acetic acid under nitrogen. NBS is added incrementally, and the mixture is heated to 80°C for 12–18 hours. The bromine atom is introduced regioselectively at the 3-position, driven by the electron-donating methoxy groups. Work-up involves dilution with ethyl acetate, washing with saturated ammonium chloride, and purification via silica gel chromatography.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield | 70–75% |
This method achieves high regioselectivity but requires careful control of stoichiometry to avoid over-bromination.
Borylation via Suzuki-Miyaura Coupling
The brominated intermediate undergoes borylation to install the boronic acid group. This step typically employs palladium-catalyzed cross-coupling with a boron source.
Palladium-Catalyzed Borylation
A mixture of the brominated pyridine, bis(pinacolato)diboron, Pd(PPh₃)₄ catalyst, and potassium acetate in dioxane is heated to 100°C under argon for 24 hours. The reaction proceeds via oxidative addition of the palladium catalyst into the carbon-bromine bond, followed by transmetallation with the boron reagent.
Representative Conditions:
| Component | Quantity |
|---|---|
| Brominated Pyridine | 1.0 equiv |
| Bis(pinacolato)diboron | 1.2 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| Solvent | Dioxane |
| Temperature | 100°C |
| Yield | 60–65% |
Post-reaction purification involves filtration through Celite, solvent evaporation, and recrystallization from hexane/ethyl acetate.
Alternative Borylation Strategies
Lithium-Halogen Exchange
In a less common approach, the brominated pyridine is treated with n-butyllithium at −78°C in tetrahydrofuran (THF). The resulting aryl lithium species reacts with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.
Advantages:
-
Avoids palladium catalysts, reducing costs.
-
Suitable for substrates sensitive to transition metals.
Limitations:
-
Low functional group tolerance.
-
Requires stringent temperature control.
Industrial-Scale Production
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Key considerations include:
-
Catalyst Recycling: Palladium recovery via filtration or adsorption on activated carbon.
-
Solvent Optimization: Replacement of dioxane with greener solvents like 2-methyl-THF.
-
Process Analytics: In-line NMR and HPLC monitoring for real-time quality control.
Reaction Optimization and Challenges
Byproduct Formation
Over-borylation and protodeboronation are common side reactions. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses protodeboronation by sequestering trace acids.
Catalyst Selection
PdCl₂(dppf) demonstrates higher activity than Pd(PPh₃)₄ in electron-deficient aryl bromides, improving yields to 75–80%.
Case Study: Synthesis of Anticancer Agents
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid was used to synthesize kinase inhibitors targeting non-small cell lung cancer. The boronic acid moiety facilitated coupling with heteroaryl chlorides, achieving IC₅₀ values below 10 nM in vitro .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for creating diverse organic compounds.
Reactivity and Mechanism
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid can undergo several chemical transformations:
- Oxidation: It can be oxidized to yield pyridine N-oxides.
- Reduction: Reduction reactions can modify its functional groups.
- Substitution: Nucleophilic substitution can replace the bromine atom with various nucleophiles under basic conditions.
Biological Applications
Drug Discovery
The compound has been investigated for its potential in drug discovery. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutics. For instance, it has shown effectiveness in inhibiting urokinase-type plasminogen activator (uPA), which is implicated in cancer metastasis .
Biochemical Assays
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. This application is critical in understanding the mechanisms of various biological processes and developing new diagnostic tools.
Industrial Applications
Production of Agrochemicals and Pharmaceuticals
In industrial settings, this compound is employed in synthesizing agrochemicals and pharmaceuticals. Its role as an intermediate in these processes highlights its importance in producing active pharmaceutical ingredients (APIs) and other chemical products .
Table: Summary of Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Essential for Suzuki-Miyaura coupling reactions |
| Drug Discovery | Potential enzyme inhibitor | Effective against uPA; promising for cancer therapies |
| Biochemical Assays | Probe for studying enzyme activity | Useful in understanding protein interactions |
| Industrial Production | Intermediate for agrochemicals and pharmaceuticals | Vital for synthesizing APIs |
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The bromine atom can also participate in halogen bonding, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethoxypyridin-3-yl)boronic acid: Similar structure but lacks the bromine atom.
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar but with only one methoxy group.
Uniqueness
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid groups, which confer distinct reactivity and versatility in various chemical reactions. Its dual functionality allows it to participate in a wider range of synthetic transformations compared to its analogs .
Biological Activity
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Structural Characteristics
The compound features a pyridine ring substituted with bromine and methoxy groups, along with a boronic acid functional group. These structural elements contribute to its reactivity and interaction with biological targets.
The primary mechanism of action for (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid involves the formation of reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This property is particularly valuable in the design of enzyme inhibitors and receptor modulators, making the compound a candidate for drug development .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In particular, the compound has been evaluated against melanoma and other malignancies, demonstrating significant cytotoxic effects without inducing toxicity in normal cells .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect dopaminergic neurons from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid on melanoma cells found that it induced significant apoptosis through the activation of caspase pathways. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
- Neuroprotection : In an experimental model simulating Parkinson's disease, (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid was tested for its ability to mitigate neurotoxic effects caused by 6-hydroxydopamine (6-OHDA). The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving neuronal viability .
Comparative Analysis
The biological activity of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid can be compared with similar compounds to understand its unique properties better:
| Compound | Anticancer Activity | Neuroprotective Effects | Mechanism |
|---|---|---|---|
| (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid | High | Moderate | Caspase activation |
| 3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid | Moderate | Low | Enzyme inhibition |
| 2,6-Dimethoxypyridine-4-boronic acid | Low | None reported | Less reactive |
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges associated with (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid, and how are they addressed?
- Answer: Synthesis of boronic acids often requires protection of the boronic acid group to avoid side reactions during polymerization or purification. For example, pinacol esters are commonly used to stabilize boronic acids during multi-step syntheses . Additionally, the presence of bromine and methoxy groups on the pyridine ring may necessitate regioselective reactions to avoid unwanted substitutions. Purification challenges, such as boroxine formation via dehydration, can be mitigated by derivatizing the boronic acid with diols (e.g., 2,5-dihydroxybenzoic acid) to form stable cyclic esters prior to analysis .
Q. What analytical techniques are suitable for characterizing boronic acid-containing compounds like (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid?
- Answer: Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization (e.g., with pinacol) to suppress boroxine formation . Thermogravimetric analysis (TGA) can assess thermal stability, particularly for material science applications, by monitoring decomposition pathways and residue formation . Nuclear magnetic resonance (NMR) spectroscopy, especially B NMR, is critical for confirming boronic acid integrity and binding dynamics .
Q. What are the common applications of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid in biomedical research?
- Answer: Boronic acids are widely used in glycoprotein capture systems due to their reversible binding with diols on glycans. This compound’s bromine substituent may enable further functionalization for targeted drug delivery or proteasome inhibition studies, akin to bortezomib’s mechanism . Its methoxy groups could enhance solubility and reduce non-specific interactions in biological assays .
Advanced Research Questions
Q. How can non-specific secondary interactions be minimized when using (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid in glycoprotein capture systems?
- Answer: Buffer composition and pH are critical. For instance, borate buffers at moderately elevated pH (e.g., 8.5–9.0) enhance selectivity by stabilizing boronate-diol ester formation while reducing electrostatic or hydrophobic interactions . Competitive elution with sorbitol or fructose can displace weakly bound proteins. Surface plasmon resonance (SPR) studies suggest that dextran-coated substrates reduce non-specific binding compared to bare gold surfaces .
Q. What strategies resolve contradictions in binding affinity data for boronic acid-diol interactions in sensor applications?
- Answer: Kinetic studies using stopped-flow fluorescence or SPR can distinguish between binding affinity (thermodynamic) and binding rate (kinetic). For example, the kon values for fructose binding are significantly higher than glucose, aligning with thermodynamic stability trends . Dual recognition systems (e.g., diboronic acids) improve selectivity by synergistically targeting distinct diol configurations .
Q. How does structural modification of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid influence its thermal stability for material science applications?
- Answer: Substituents like bromine and methoxy groups alter thermal degradation pathways. TGA reveals that electron-withdrawing groups (e.g., Br) reduce thermal stability, while bulky substituents (e.g., methoxy) delay decomposition by steric hindrance . Pyridine-based boronic acids generally exhibit higher stability than benzene analogs due to aromatic ring rigidity.
Q. What methodological challenges arise in MALDI-MS analysis of boronic acid-containing peptides, and how are they addressed?
- Answer: Boroxine formation during ionization disrupts mass accuracy. Pre-derivatization with diols (e.g., DHB matrix) stabilizes the boronic acid as a cyclic ester, enabling clear detection of parent ions . For branched peptides, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies sequencing by MALDI-MS/MS without prior purification .
Q. How can computational methods guide the design of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid derivatives for targeted drug delivery?
- Answer: Density functional theory (DFT) predicts the electrophilicity of the boron center, influencing diol-binding kinetics. Molecular docking studies can optimize interactions with proteasome active sites, as seen in bortezomib analogs . QSAR models correlate substituent effects (e.g., methoxy positioning) with solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
